(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H22N2O7S and its molecular weight is 494.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural motifs to Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate have been synthesized and analyzed for their chemical and physical properties. The synthesis processes often involve cyclization and condensation reactions, providing yields that highlight the efficiency of these synthetic routes. These compounds' structural elucidation is typically achieved using spectroscopic methods such as IR, ^1H NMR, and MS spectra, ensuring detailed understanding of their molecular framework (Tang Li-jua, 2015).
Antioxidant and Anti-inflammatory Activities
Research has been conducted on compounds with structural similarities, examining their potential antioxidant and anti-inflammatory properties. These studies involve the synthesis of novel compounds followed by evaluations of their in vitro antioxidant capabilities and in vivo anti-inflammatory effects. The findings indicate that certain compounds, particularly those with phenolic substitutions, exhibit significant activity in these areas, comparable to standard drugs (K. Madhavi & G. Sreeramya, 2017).
Photonic and Optoelectronic Applications
Another area of interest is the development of donor-acceptor substituted thiophene dyes, designed for enhanced nonlinear optical limiting. Such compounds have been synthesized, characterized, and tested for their suitability in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These substances exhibit nonlinear absorption and optical limiting behaviors, attributed to two-photon absorption processes, demonstrating their potential in photonic or optoelectronic devices (S. Anandan et al., 2018).
Anti-microbial Activity
Further investigations have explored the anti-microbial potential of benzoxazole derivatives, including the synthesis of novel compounds. These studies assess the antimicrobial efficacy against various pathogens, contributing valuable insights into developing new therapeutic agents. The antimicrobial activity screening of these compounds reveals promising results, highlighting the significance of structural features in enhancing bioactivity (G. Balaswamy et al., 2012).
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7S/c1-3-32-25(29)23-15(2)21(13-17-7-9-19-20(12-17)34-14-33-19)35-24(23)26-22(28)10-8-16-5-4-6-18(11-16)27(30)31/h4-12H,3,13-14H2,1-2H3,(H,26,28)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRLRPLPVPSIIG-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.